Product packaging for Imidazo[1,2-c]pyrimidin-5-amine(Cat. No.:)

Imidazo[1,2-c]pyrimidin-5-amine

Cat. No.: B15072708
M. Wt: 134.14 g/mol
InChI Key: DQSRDCXTESGYKR-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidin-5-amine is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. This amine-functionalized core is part of the imidazo[1,2-c]pyrimidine family, a fused heterocyclic system known for its structural resemblance to purine bases, which contributes to its wide range of potential pharmacological activities . Researchers are exploring related imidazo[1,2-c]pyrimidine derivatives for various applications, including their use as effective antifungal agents. Molecular docking studies suggest these compounds may exhibit activity against Candida albicans by binding to the CYP51 enzyme . Furthermore, this heterocyclic scaffold is a key structural element in previously investigated anxiolytic and anticonvulsant drugs such as divaplon and fasiplon . The imidazo[1,2-c]pyrimidine core is also under investigation as an organic fluorophore, making it valuable as a biomarker and photochemical sensor . Studies on similar derivatives have shown their ability to interact with serum proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), which is crucial for understanding their distribution and mechanism of action in physiological environments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B15072708 Imidazo[1,2-c]pyrimidin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

imidazo[1,2-c]pyrimidin-5-amine

InChI

InChI=1S/C6H6N4/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H,(H2,7,9)

InChI Key

DQSRDCXTESGYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC=C2)N

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 C Pyrimidin 5 Amine and Its Structural Analogues

Classical and Established Synthetic Routes for Imidazo[1,2-c]pyrimidine (B1242154) Scaffolds

Traditional methods for synthesizing the imidazo[1,2-c]pyrimidine ring system have been well-established and continue to be utilized.

A primary and long-standing method for the synthesis of the imidazo[1,2-c]pyrimidine scaffold involves the condensation of 4-aminopyrimidines with α-halocarbonyl compounds or their acetal (B89532) equivalents. maynoothuniversity.ie This approach, a variation of the widely used Debus-Radziszewski imidazole (B134444) synthesis, provides a direct route to the fused heterocyclic system. The reaction proceeds by initial N-alkylation of the exocyclic amino group of the 4-aminopyrimidine (B60600) by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-c]pyrimidine ring. The use of α-haloacetals offers an alternative when the corresponding carbonyl compound is unstable or difficult to handle. A study by King and coworkers demonstrated the synthesis of imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines using this methodology. documentsdelivered.com

Another established route to the imidazo[1,2-c]pyrimidine ring system is the reaction of 4-halopyrimidines with 2-chloroethylamine (B1212225). maynoothuniversity.ie In this multi-step process, the 4-halopyrimidine first undergoes nucleophilic substitution with an appropriate amine, such as 2-chloroethylamine or a derivative. The resulting intermediate, a 4-(2-chloroethylamino)pyrimidine, is then subjected to conditions that promote intramolecular cyclization. This second step typically involves a base to facilitate the ring-closing N-alkylation, forming the fused imidazole ring. This method allows for the introduction of various substituents on the pyrimidine (B1678525) ring prior to the cyclization step.

The Tschitschibabin (or Chichibabin) reaction is a well-known method for the synthesis of N-fused heterocycles, most famously imidazo[1,2-a]pyridines, from the reaction of 2-aminopyridines with α-haloketones. nih.gov This reaction can be adapted for the synthesis of imidazopyrimidine isomers. For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, the reaction involves the condensation of 2-aminopyrimidine (B69317) with an α-haloketone. nih.govsci-hub.se The mechanism involves the initial formation of a Schiff base between the amino group and the ketone, followed by an intramolecular nucleophilic attack of the endocyclic nitrogen onto the carbon bearing the halogen, leading to cyclization and subsequent aromatization. wikipedia.orgscientificupdate.com While direct application to imidazo[1,2-c]pyrimidin-5-amine is less commonly reported, the principle of condensing an aminopyrimidine with a suitable carbonyl-containing synthon remains a cornerstone of imidazopyrimidine synthesis.

Modern and Catalytic Synthetic Approaches to this compound and its Precursors

More recent synthetic efforts have focused on developing more efficient and versatile methods, often employing metal catalysis and advanced technologies like microwave-assisted synthesis.

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of N-heterocycles. In the context of imidazo[1,2-c]pyrimidine synthesis, these methods are particularly useful for forming key carbon-nitrogen bonds. For instance, a notable application is the synthesis of benzo researchgate.netnih.govimidazo[1,2-c]pyrimidin-1-amines. This is achieved through a copper-catalyzed reaction between 2-(2-bromovinyl)benzimidazoles and cyanamide (B42294). nih.govacs.orgacs.org The reaction proceeds via a sequence of intermolecular C-N coupling, followed by an intramolecular C-N bond-forming cyclization and tautomerization. researchgate.netnih.govacs.org This domino reaction provides a direct route to complex fused heterocyclic systems in moderate to good yields. nih.govacs.org

Microwave-Assisted Organic Synthesis (MAOS) has been widely adopted in heterocyclic chemistry to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. nih.govnih.gov The synthesis of imidazopyrimidine derivatives has significantly benefited from this technology. researchgate.netnih.gov For example, the copper-catalyzed synthesis of benzo researchgate.netnih.govimidazo[1,2-c]pyrimidin-1-amines from 2-(2-bromovinyl)benzimidazoles and cyanamide is effectively carried out under microwave irradiation. nih.govacs.orgacs.org This method dramatically reduces reaction times compared to conventional heating. acs.org MAOS has also been successfully applied to the synthesis of various substituted imidazoles and imidazo[1,2-a]pyrimidines, highlighting its broad applicability in constructing these heterocyclic cores. nih.govniscpr.res.inresearchgate.net The use of microwave irradiation in combination with catalysts, sometimes under solvent-free conditions, represents a green and efficient approach to these valuable scaffolds. nih.gov

Multicomponent Reaction (MCR) Approaches for Fused Pyrimidine Scaffold Construction

Multicomponent reactions (MCRs) are highly valued in organic and medicinal chemistry for their efficiency, atom economy, and operational simplicity, allowing for the assembly of complex molecules from simple starting materials in a single step. beilstein-journals.org One of the most significant MCRs for constructing fused imidazopyrimidines is the Groebke–Blackburn–Bienaymé (GBB) reaction. This reaction is a variant of the Ugi reaction and involves a formal [4+1] cycloaddition between an amidine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov This approach provides straightforward access to a diverse range of imidazo[1,2-x]azines. beilstein-journals.org

The mechanism involves the initial formation of an imine from the 2-aminopyrimidine and an aldehyde, which then undergoes a cycloaddition with the isocyanide to build the fused imidazole ring. dergipark.org.tr Researchers have successfully utilized this method to synthesize various polyfunctional imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine derivatives, which have shown potential as antimicrobial agents. nih.gov Furthermore, novel three-component reactions, such as the one involving 2-aminopyridines, isatins, and isocyanides, have been developed to assemble complex tetracyclic fused imidazo[1,2-a]pyridines, demonstrating the versatility of MCRs. beilstein-journals.org Other MCR strategies include iodine-catalyzed reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids to create pyrimidine-linked imidazopyridines. acs.orgnih.gov

MCR TypeReactantsCatalyst/ConditionsProduct TypeReference
Groebke–Blackburn–Bienaymé2-Aminopyrimidine, Aldehyde, IsocyanideAcid catalystImidazo[1,2-a]pyrimidine beilstein-journals.orgnih.gov
Iodine-CatalyzedAryl methyl ketone, 2-Aminopyridine, Barbituric acidI₂, DMSOPyrimidine-linked imidazopyridine acs.orgnih.gov
GBB-basedIsatin, 2-Aminopyridine, IsocyanideHClO₄, n-BuOHTetracyclic fused imidazo[1,2-a]pyridine beilstein-journals.org

Intramolecular Cycloisomerization Processes for Imidazopyrimidinone Derivatives

Intramolecular cycloisomerization is a key strategy for forming the fused ring system of imidazopyrimidinones. One notable synthesis involves the reaction of 6-chloro-2,4-dimethoxypyrimidine, which is first formylated to introduce an aldehyde group. psu.edu This intermediate can then react with an ω-ester substituted allylic amine. While the initial expectation might be a simple substitution, heating the reactants in methanol (B129727) with triethylamine (B128534) leads to an unexpected cyclization, forming an imidazo[1,2-c]pyrimidine derivative. psu.edu

The proposed mechanism suggests that after the initial condensation of the amine with the formylated pyrimidine, a subsequent intramolecular reaction occurs. Studies have shown that an intermediate aminopyrimidine can be isolated, which then converts to the final imidazo[1,2-c]pyrimidinone upon heating in a wet, nucleophilic solvent like methanol. This observation suggests an alcohol addition-deacetalation sequence facilitates the ring closure. psu.edu The structure of the resulting 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine was confirmed by single-crystal X-ray analysis. psu.edu This method highlights how reaction conditions can direct starting materials toward complex, fused heterocyclic systems through intramolecular cyclization pathways.

Organocatalytic Methods for Carbon-Nitrogen Bond Formation (e.g., DMAP-catalyzed)

Organocatalysis provides a metal-free approach to constructing carbon-nitrogen (C-N) bonds, a fundamental process in the synthesis of nitrogen-containing heterocycles. researchgate.netpageplace.dersc.org 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for various transformations, including esterifications and acylations. wikipedia.org Its catalytic activity stems from the formation of a highly reactive intermediate, such as an acylpyridinium ion, which is more susceptible to nucleophilic attack than the initial reagent. wikipedia.org

In the context of fused pyrimidine synthesis, DMAP can be employed to facilitate cascade reactions. For instance, DMAP catalyzes the Knoevenagel condensation between a quinoline (B57606) aldehyde and an active methylene (B1212753) compound, followed by an intramolecular S-cyclization to produce thiopyrano[2,3-b]quinoline derivatives. While not a direct synthesis of imidazo[1,2-c]pyrimidine, this demonstrates the potential of DMAP to catalyze the sequential bond formations necessary for building complex heterocyclic systems. The mechanism involves DMAP acting as a base to generate a nucleophile, which then initiates a cascade of condensation and cyclization reactions. The use of such organocatalysts avoids metal contamination and often allows for milder reaction conditions, aligning with the principles of green chemistry. researchgate.net

Specific Functionalization and Derivatization Strategies for this compound

Once the core imidazo[1,2-c]pyrimidine structure is formed, further modifications are often required to develop compounds with specific properties. These strategies focus on introducing and altering functional groups at key positions on the heterocyclic scaffold.

Introduction of the Amine Functionality at the C-5 Position

The introduction of an amine group onto the imidazopyrimidine scaffold is a critical step for creating analogues like this compound. While direct amination at the C-5 position of the imidazo[1,2-c]pyrimidine ring is not widely documented, analogous transformations on related imidazo-fused heterocycles provide viable synthetic routes. A common strategy involves the introduction of a nitro or nitroso group at the desired position, followed by its reduction to an amine.

For example, the synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) is achieved through a two-step process. nih.gov First, the 2-phenylimidazo[1,2-a]pyrimidine (B97590) intermediate is treated with sodium nitrite (B80452) in an acidic medium to introduce a nitroso group at the C-3 position. nih.gov Subsequently, this nitroso derivative is reduced to the corresponding 3-amino product. nih.gov This nitrosation-reduction sequence is a reliable method for installing an amine group on an electron-rich heterocyclic ring and could be adapted for the synthesis of the C-5 amine isomer.

Precursor ScaffoldReagentsIntermediateFinal ProductReference
2-phenylimidazo[1,2-a]pyrimidine1. NaNO₂3-nitroso-2-phenylimidazo[1,2-a]pyrimidine2-phenylimidazo[1,2-a]pyrimidin-3-amine nih.gov

Derivatization of the C-5 Amine Group (e.g., Schiff Base Formation, Subsequent Reductions)

The amine group at the C-5 position serves as a versatile handle for further molecular elaboration. A primary amine can be readily converted into a wide array of other functional groups. A common derivatization strategy is the formation of imines (Schiff bases) through condensation with aldehydes or ketones.

This reaction is typically carried out by stirring the amino-imidazopyrimidine with a substituted aldehyde in a suitable solvent, often with a catalytic amount of acid. nih.gov For instance, 3-amino-2-phenylimidazo[1,2-a]pyrimidine has been condensed with various substituted aldehydes to produce a series of Schiff base derivatives in high yields. nih.gov Similarly, imine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) have been synthesized by reacting it with various aromatic amines, a process that can be accelerated using microwave irradiation. nih.gov

These imine derivatives can be the final target molecules or can serve as intermediates. The C=N double bond of the Schiff base can be subsequently reduced to form a secondary amine, typically using a reducing agent like sodium borohydride. This two-step Schiff base formation and reduction sequence is a powerful method for linking the imidazopyrimidine core to other molecular fragments via a flexible amine linker. nih.gov

Starting MaterialReagentReaction TypeProductReference
2-phenylimidazo[1,2-a]pyrimidin-3-amineSubstituted AldehydeSchiff Base Formation(E)-N-(benzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine nih.gov
Imidazo[1,2-a]pyrimidine-based imineNaBH₄ReductionImidazo[1,2-a]pyrimidine-based secondary amine nih.gov

Synthesis of Imidazo[1,2-c]pyrimidine Nucleoside Analogues

Imidazo[1,2-c]pyrimidine nucleoside analogues are of significant interest due to their structural similarity to natural purine (B94841) nucleosides, which can impart antiviral or anticancer properties. acs.orgacs.org The synthesis of these analogues typically involves constructing the heterocyclic base first and then coupling it with a protected sugar moiety.

One established route begins with the condensation of 4-aminopyrimidine with α-haloaldehydes or α-haloketones to form the imidazo[1,2-c]pyrimidine core. psu.edu For the synthesis of nucleosides, a key intermediate is often a halogenated version of the heterocycle, such as 5-chloroimidazo[1,2-c]pyrimidine. This chlorinated base can then be coupled with a protected ribofuranosyl halide. Subsequent chemical transformations, such as amination at the C-5 position by treatment with ammonia, lead to the desired cytosine analogue. Further steps, including deprotection, yield the final imidazo[1,2-c]pyrimidine nucleoside. acs.org This multi-step process allows for the creation of N-bridgehead analogues of biologically important nucleotides like inosine (B1671953) and guanosine (B1672433) monophosphate. acs.org

Incorporation of Halogenated Substituents, such as Fluorination, into the Core Structure

The introduction of halogen atoms, such as chlorine, into the imidazo[1,2-c]pyrimidine framework is a key strategy for creating structural analogues with potentially altered chemical and biological properties. Synthetic routes have been developed that introduce halogens either by using halogenated starting materials or by direct modification of the heterocyclic core.

One established method involves the synthesis of chloro-substituted imidazo[1,2-c]pyrimidinones from a halogenated pyrimidine precursor. For instance, the reaction can begin with a commercially available compound like 6-chloro-2,4-dimethoxypyrimidine. maynoothuniversity.ie This starting material can undergo formylation followed by reactions with allylic amines. maynoothuniversity.ie Under specific conditions, such as heating in refluxing methanol with a base like triethylamine, this sequence can lead to the formation of a fused imidazo[1,2-c]pyrimidine ring system that retains the halogen or a methoxy (B1213986) group derived from the initial pyrimidine. maynoothuniversity.ie

A more direct approach to creating halogenated imidazo[1,2-c]pyrimidines involves the condensation of a silylated imidazo[1,2-c]pyrimidine with a glycosyl halide, which has been utilized in the synthesis of nucleoside analogues. In one such synthesis, trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one was condensed with 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. nih.gov This reaction yields a 7-chloro-substituted imidazo[1,2-c]pyrimidine derivative. nih.gov This chloro substituent can then be subjected to further chemical transformations, such as catalytic dehalogenation or amination, to produce a variety of analogues. nih.gov The 7-amino derivative, for example, serves as an analogue of arabinosylguanine. nih.gov

While specific examples of direct fluorination on the pre-formed this compound core are not detailed in the provided sources, the synthesis from halogenated precursors represents a viable and documented route for incorporating halogen atoms into the core structure.

Table 1: Synthesis of Halogenated Imidazo[1,2-c]pyrimidine Analogues

Precursor Reagent Product Reference
trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride 7-chloro-1-(2,3,5-tri-O-benzyl-β-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one nih.gov

Preparation of Imidazo[1,2-c]pyrimidine Azo Dye Derivatives

A notable synthetic application of the imidazo[1,2-c]pyrimidine scaffold is the preparation of novel azo dyes, which exhibit interesting photophysical properties such as fluorescence. zu.edu.egscilit.com An efficient synthetic pathway has been established for a new class of these dyes. zu.edu.egscilit.com

The synthesis commences with the formation of a suitable imidazo[1,2-c]pyrimidine core. A common starting point is the cyclization of 2-thioxocytosine by treatment with chloroacetyl chloride, which forms the fused imidazo[1,2-c]pyrimidine ring system. zu.edu.egscilit.comresearchgate.net

The crucial step in forming the azo dye is the functionalization at the C3 position of the imidazo[1,2-c]pyrimidine core. researchgate.net This position possesses an acidic α-CH group, making it susceptible to an azo coupling reaction. researchgate.net The coupling is achieved by reacting the imidazo[1,2-c]pyrimidine intermediate with a diazonium salt of a substituted aromatic amine. researchgate.net This reaction is typically carried out in ethanol (B145695) at a low temperature (0–5°C) in the presence of sodium acetate (B1210297). researchgate.net

A variety of aromatic amines can be used to generate the diazonium salt, allowing for the introduction of different substituents onto the azo dye structure. researchgate.net These substituents, which can be either electron-donating or electron-withdrawing, modulate the electronic and photophysical properties of the final dye molecules. zu.edu.eg The resulting imidazo[1,2-c]pyrimidine azo dyes have been shown to be fluorescent, with absorption maxima in the range of 335–355 nm and emission maxima between 430.6–459.8 nm. zu.edu.eg

Table 2: Examples of Aromatic Amines Used in Azo Dye Synthesis

Aromatic Amine for Diazonium Salt Formation Resulting Dye Characteristic Reference
Aniline Parent azo dye structure researchgate.net
4-Chloroaniline Electron-withdrawing group introduced researchgate.net
N-[(4-aminophenyl)sulfonyl]acetamide Sulfonamide group introduced researchgate.net

Chemical Reactivity and Transformations of Imidazo 1,2 C Pyrimidin 5 Amine Scaffolds

Functional Group Interconversions on the Imidazo[1,2-c]pyrimidine (B1242154) Core

The imidazo[1,2-c]pyrimidine core allows for a variety of functional group interconversions, enabling the synthesis of diverse derivatives. Key reactions include halogenation, cross-coupling, alkylation, and the transformation of carbonyl and thio-groups.

Researchers have successfully introduced modifications at various positions of the imidazo[1,2-c]pyrimidin-5(6H)-one ring system. For instance, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl or heteroaryl substituents at positions 2, 3, and 8. The core can also undergo halogenation, providing key intermediates for further derivatization. Additionally, alkylation at the N-6 position is a common strategy to introduce further diversity into the scaffold. maynoothuniversity.ie

In a synthetic route towards more complex fused systems, an imidazopyrimidinopyrimidine scaffold was first treated with phosphorus oxychloride (POCl₃) to convert a carbonyl group into a reactive 5-chloro substituent. This chloro group was subsequently displaced by various amines, demonstrating a robust method for functionalizing the pyrimidine (B1678525) portion of the ring system. jst.go.jp Another example involves the transformation of a 5-formyl-6-chloro-2,4-dimethoxypyrimidine, which, upon reaction with an allylic amine, undergoes an unexpected cyclization to form an imidazo[1,2-c]pyrimidin-5-one derivative. nih.gov

The table below summarizes representative functional group interconversions on the imidazo[1,2-c]pyrimidine and related scaffolds.

Starting Material PositionReagents and ConditionsProduct PositionReaction TypeReference
Unsubstituted (Position 2, 3, or 8)Arylboronic acid, Pd catalystSubstituted (Position 2, 3, or 8)Suzuki-Miyaura Coupling maynoothuniversity.ie
Unsubstituted CoreHalogenating agent (e.g., NBS)Halogenated CoreHalogenation maynoothuniversity.ie
N-6 PositionAlkyl halide, BaseN-6 AlkylatedAlkylation maynoothuniversity.ie
C-5 CarbonylPOCl₃C-5 ChloroChlorination jst.go.jp
C-5 ChloroVarious AminesC-5 AminoNucleophilic Substitution jst.go.jp
C-5 FormylAllylic Amine, MeOH, refluxFused Imidazo[1,2-c]pyrimidin-5-oneCondensation/Cyclization nih.gov

Reactions Involving the Exocyclic Amine at the C-5 Position

The exocyclic amine at the C-5 position of the imidazo[1,2-c]pyrimidin-5-amine is a key functional group that serves as a handle for a wide array of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of imines (Schiff bases), leading to the generation of extensive derivative libraries.

While direct studies on the acylation or diazotization of this compound are not extensively detailed in the provided literature, the reactivity can be inferred from analogous systems. For example, on the related imidazo[1,2-a]pyridine (B132010) scaffold, selective C-acylation of a 2-amino group has been demonstrated. nih.gov

A common and powerful reaction involving exocyclic amines on heterocyclic cores is the formation of Schiff bases through condensation with aldehydes. In a study on imidazo[1,2-a]pyrimidines, 3-amino derivatives were reacted with various substituted aldehydes under microwave-assisted heating to produce a series of imine-bearing compounds in good yields. These imines could be subsequently reduced, for example using sodium borohydride, to the corresponding secondary amines, providing another layer of structural diversity. mdpi.com

Furthermore, the synthesis of the C-5 amine itself often proceeds via nucleophilic substitution of a suitable leaving group, such as a halogen. In the construction of complex imidazo[1,2-c]pyrimido[5,4-e]pyrimidine systems, a C-5 chloro derivative was treated with a variety of primary and secondary amines to furnish the corresponding 5-amino products. jst.go.jp This highlights the accessibility of the C-5 position to nucleophilic attack, making the introduction of the amine feasible as a late-stage functionalization step.

The table below illustrates typical reactions involving exocyclic amines on the imidazo[1,2-c]pyrimidine scaffold and its close analogs.

ScaffoldAmine PositionReagentsProduct TypeReaction TypeReference
Imidazo[1,2-a]pyrimidine (B1208166)C-3Substituted Aldehyde, MicrowaveImine (Schiff Base)Condensation mdpi.com
Imine-bearing Imidazo[1,2-a]pyrimidineC-3NaBH₄Secondary AmineReduction mdpi.com
Imidazo[1,2-c]pyrimido[5,4-e]pyrimidineC-5 (from Chloro)Various AminesSubstituted AmineNucleophilic Substitution jst.go.jp
Imidazo[1,2-a]pyridineC-2Acylating AgentAmideAcylation nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fused Ring System

The electronic nature of the fused imidazo[1,2-c]pyrimidine ring system dictates its susceptibility and regioselectivity towards electrophilic and nucleophilic aromatic substitution reactions. The imidazole (B134444) ring is generally electron-rich and thus more susceptible to electrophilic attack, while the pyrimidine ring is electron-deficient, making it a target for nucleophiles.

Electrophilic Aromatic Substitution: The imidazole portion of the scaffold is the preferred site for electrophilic substitution. Theoretical and experimental studies on the analogous imidazo[1,2-a]pyrazine (B1224502) system show that electrophilic attack preferentially occurs at the C-3 position. rsc.org This regioselectivity is explained by the stability of the resulting cationic intermediate (Wheland intermediate), where the aromaticity of the six-membered pyrimidine ring is maintained. rsc.org A practical application of this reactivity is the aza-Friedel–Crafts reaction, where various imidazo[1,2-a]pyridines undergo efficient C-3 alkylation with aldehydes and amines in the presence of a Lewis acid catalyst like Y(OTf)₃. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring is activated towards nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present at one of its carbon atoms. Nucleophilic substitution reactions are common on pyrimidine and related heterocyclic systems. rsc.org A key example is the displacement of a chloro group at the C-5 position of an imidazo[1,2-c]pyrimido[5,4-e]pyrimidine scaffold by various amine nucleophiles to generate a library of C-5 amino derivatives. jst.go.jp Similarly, on the related imidazo[1,2-a]pyrazine core, selective displacement of an 8-chloro substituent can be achieved by heating with an amine, demonstrating that the six-membered ring is the reactive site for SNAr. nih.gov

The following table summarizes the substitution patterns observed on the imidazo[1,2-c]pyrimidine scaffold and its analogs.

Reaction TypeRing SystemPreferred Position of AttackExample ReactionReagentsReference
Electrophilic SubstitutionImidazoleC-3Aza-Friedel–CraftsAldehyde, Amine, Y(OTf)₃ nih.gov
Electrophilic SubstitutionImidazoleC-3BrominationNBS nih.gov
Nucleophilic SubstitutionPyrimidineC-5AminationVarious Amines jst.go.jp
Nucleophilic SubstitutionPyrazine (analog)C-8AminationR₂NH, Et₃N nih.gov

Ring Transformations and Rearrangement Reactions

Under certain reaction conditions, the imidazo[1,2-c]pyrimidine skeleton can undergo significant structural changes, including rearrangements and transformations into other heterocyclic systems. These reactions are often driven by the inherent strain or reactivity of intermediates formed during a synthetic sequence.

A notable example is the occurrence of a Dimroth-type rearrangement in substituted imidazo[1,2-c]pyrimidin-5(6H)-ones. maynoothuniversity.ie This type of rearrangement is common in nitrogen-containing heterocycles and typically involves the opening of the pyrimidine ring followed by recyclization, leading to an isomeric scaffold where atoms in the ring have shifted positions.

Novel rearrangements have also been observed during the synthesis of these bicyclic systems. In one report, the reaction of 4-aminopyrimidines with α-haloacetals, a traditional route to imidazo[1,2-c]pyrimidines, led to the formation of rearranged products under certain conditions. nih.gov Another study describes the transformation of a pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyrimidines, demonstrating the possibility of converting one fused heterocyclic system into another. nih.gov

Furthermore, the interaction of 2-aminoimidazole with N-arylitaconimides can lead to a tandem recyclization of the succinimide (B58015) fragment. This complex process can result in the formation of alternative heterocyclic products, such as imidazo[1,5-a]pyrimidines, showcasing the potential for profound skeletal reorganization.

Starting ScaffoldReagents/ConditionsResulting TransformationProduct ScaffoldReference
Imidazo[1,2-c]pyrimidin-5(6H)-oneSynthetic ConditionsDimroth RearrangementIsomeric Imidazo[1,2-c]pyrimidine maynoothuniversity.ie
4-Aminopyrimidine (B60600) + α-haloacetalSynthetic ConditionsNovel RearrangementRearranged Imidazo[1,2-c]pyrimidine nih.gov
Pyrido[1,2-a]pyrazineCyanomethylenecarbonyl compoundsRing System TransformationImidazo[1,2-a]pyrimidine nih.gov
2-Aminoimidazole + N-arylitaconimideAcetic AcidTandem RecyclizationImidazo[1,5-a]pyrimidine

Formation of Novel Fused Heterocyclic Systems from Imidazo[1,2-c]pyrimidine Precursors

The imidazo[1,2-c]pyrimidine core serves as an excellent building block for the synthesis of more complex, polycyclic heterocyclic systems. By leveraging the reactivity of functional groups attached to the bicyclic scaffold, chemists can construct novel fused rings with potential applications in materials science and medicinal chemistry.

A prominent example is the elaboration of an imidazo[1,2-c]pyrimidine derivative into a tetracyclic imidazo[1,2-c]pyrimido[5,4-e]pyrimidine system. This was achieved by first constructing the imidazo[1,2-c]pyrimidine core, followed by a series of reactions including chlorination and nucleophilic substitution to build the additional pyrimidine ring. jst.go.jp

Another strategy involves the intramolecular C–N coupling and cyclization of appropriately substituted precursors. For instance, 2-(2-bromovinyl)benzimidazoles react with cyanamide (B42294) in the presence of a copper catalyst to afford benzo nih.govnih.govimidazo[1,2-c]pyrimidin-1-amines. This method effectively fuses a benzene (B151609) ring onto the imidazo[1,2-c]pyrimidine scaffold, creating a tricyclic system.

The versatility of the imidazo[1,2-c]pyrimidine framework as a precursor is further demonstrated by its use in constructing various other fused systems, underscoring its importance as a privileged scaffold in synthetic chemistry. maynoothuniversity.ie

Precursor ScaffoldKey ReagentsFused System FormedResulting Core StructureReference
ImidazopyrimidinopyrimidinePOCl₃, then various aminesFused Pyrimidine RingImidazo[1,2-c]pyrimido[5,4-e]pyrimidine jst.go.jp
2-(2-Bromovinyl)benzimidazoleCyanamide, CuIFused Benzene RingBenzo nih.govnih.govimidazo[1,2-c]pyrimidine

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of imidazo[1,2-c]pyrimidine (B1242154) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques help to establish through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectra of imidazo[1,2-c]pyrimidine derivatives display characteristic signals for the protons on the fused ring system and any substituents. For instance, in derivatives of imidazo[1,2-a]pyrimidine (B1208166), the heterocyclic core typically shows a singlet and three doublets of doublets in the aromatic region. nih.gov In the case of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, ¹H NMR revealed two singlet protons at δ 8.60 and δ 7.02, indicative of the imidazole (B134444) ring, and two triplet protons at δ 2.77 and δ 3.35 for the methylene (B1212753) groups. koreascience.kr For Schiff base derivatives of 2-phenylimidazo[1,2-a]pyrimidine (B97590), the imine proton (N=CH) gives a characteristic singlet in the range of δ 8.83–9.32 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of the carbon atoms in the molecule. For the amine derivatives of imidazo[1,2-a]pyrimidine, the CH₂-NH carbon signal appears in the range of 38.11–35.41 ppm. nih.gov In Schiff base derivatives, the imine carbon (N=CH) is observed between δ 150.35 and 153.97 ppm. nih.gov The carbon signals for the pyrimidine (B1678525) ring in (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine were found at 150.18, 131.09, and 108.88 ppm. nih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the imidazo[1,2-c]pyrimidine scaffold. For example, 2D NOESY NMR was used to confirm the structure of a pentacyclic derivative by showing the through-space interaction between specific protons (H13 and H2).

Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-c]pyrimidine Derivatives

CompoundNucleusChemical Shift (δ, ppm)Multiplicity/AssignmentReference
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one¹H8.60s, H-8 koreascience.kr
7.02s, H-6 koreascience.kr
3.35t, H-3 koreascience.kr
2.77t, H-4 koreascience.kr
¹³C20.4, 39.3CH₂ koreascience.kr
1,2,3,4-Tetrahydrobenzo nih.govniscpr.res.inimidazo[1,2-c]quinazolin-6-amine¹H8.33d, J = 8.3 Hz nih.gov
7.73d, J = 8.0 Hz nih.gov
7.27-7.47m nih.gov
2.61-2.78m, 4H nih.gov
1.78-1.84m, 4H nih.gov
¹³C151.5, 150.7, 147.0, 144.8, 127.2, 125.2, 120.5, 118.1, 114.3, 106.8Aromatic/Heterocyclic C nih.gov
30.9, 22.5, 21.9Aliphatic C nih.gov
(E)-N-(4-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505)¹H8.83-9.32s, N=CH nih.gov
¹³C150.35-153.97N=CH nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, HPLC-MS, HRMS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight of imidazo[1,2-c]pyrimidine compounds and for obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): These hyphenated techniques are widely used to analyze the purity of synthesized imidazo[1,2-c]pyrimidine derivatives and to confirm their molecular weights. For instance, LC-MS data was used to verify the calculated and measured m/z values of synthesized imine and amine-bearing imidazo[1,2-a]pyrimidine derivatives. nih.gov Similarly, the molecular ion peaks of various imidazo[1,2-a]pyrimidine derivatives were confirmed by LC-MS analysis. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized compounds. For example, the HRMS (EI) analysis of 1,2,3,4-tetrahydrobenzo nih.govniscpr.res.inimidazo[1,2-c]quinazolin-6-amine showed a calculated mass of 238.1218 for C₁₄H₁₄N₄ (M⁺), with the found value being 238.1218. nih.gov This high level of accuracy provides strong evidence for the proposed structure. Numerous other derivatives have been characterized using HRMS to confirm their elemental formulas. nih.govbeilstein-journals.orgnih.gov

Fragmentation Analysis: The fragmentation patterns observed in the mass spectrum can provide valuable clues about the structure of the molecule. For example, the mass spectrum of 5-amino-7-(4-chlorophenyl)-2-methyl-7H-isoxazolo[2,3-a]pyrimidine-6-carbonitrile displayed the molecular ion [M+H]⁺ peak at m/z 253. niscpr.res.in The study of fragmentation patterns can help in the identification of specific structural motifs within the molecule.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Imidazo[1,2-c]pyrimidine Derivatives

CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)IonReference
1,2,3,4-Tetrahydrobenzo nih.govniscpr.res.inimidazo[1,2-c]quinazolin-6-amineC₁₄H₁₄N₄238.1218238.1218[M]⁺ nih.gov
2,3-Dihydro-1H-benzo nih.govniscpr.res.inimidazo[1,2-c]cyclopenta[e]pyrimidin-5-amineC₁₃H₁₂N₄224.1062224.1060[M]⁺ nih.gov
1,2,3,4,5,6-Hexahydrobenzo nih.govniscpr.res.inimidazo[1,2-c]cycloocta[e]pyrimidin-8-amineC₁₆H₁₈N₄266.1531266.1531[M]⁺ nih.gov
7-Oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamideC₁₄H₁₄N₄O₂271.1190271.1191[M+H]⁺ beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

In the context of imidazo[1,2-c]pyrimidine derivatives, IR spectroscopy is used to confirm the presence of key functional groups. For instance, in the synthesis of amine-containing imidazo[1,2-a]pyrimidines from their imine precursors, the disappearance of the imine (C=N) stretching vibration (around 1626–1617 cm⁻¹) and the appearance of the secondary amine N–H vibration (in the range of 3411–3272 cm⁻¹) are clear indicators of a successful reduction reaction. nih.gov For imidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(6H)-thione derivatives, the IR spectrum shows characteristic absorption bands for NH and C=N groups at 3150 and 1630 cm⁻¹, respectively, along with a strong band for C=S at 1350 cm⁻¹. researchgate.net The presence of a cyano group (C≡N) in derivatives is identified by a sharp absorption band around 2215-2220 cm⁻¹. niscpr.res.inresearchgate.net Carbonyl (C=O) stretching vibrations are typically observed in the region of 1656-1698 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for Imidazo[1,2-c]pyrimidine Derivatives

Functional GroupWavenumber (cm⁻¹)Compound TypeReference
N-H (amine)3411–3272Amine-containing imidazo[1,2-a]pyrimidines nih.gov
C=N (imine)1626–1617Imine-containing imidazo[1,2-a]pyrimidines nih.gov
C≡N (cyano)~2220Cyano-substituted derivatives niscpr.res.inresearchgate.net
C=O (carbonyl)1656–1698Carbonyl-containing derivatives researchgate.net
C=S (thione)~1350Thione-containing derivatives researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For example, in the synthesis of 5-amino-7-phenyl-2-methyl-7H-isoxazolo[2,3-a]pyrimidine-6-carbonitrile, the calculated elemental composition was C, 66.65%; H, 4.79%; N, 22.21%. The found values were C, 66.62%; H, 4.76%; N, 24.24%, which are in reasonable agreement. niscpr.res.in Similarly, for 4-amino-6-p-tolyl-2-phenylpyrimidine-5-carbonitrile, the calculated values were C, 75.5%; H, 4.93%; N, 19.57%, and the found values were C, 75.62%; H, 4.81%; N, 19.72%. researchgate.net This method is routinely used to confirm the composition of newly prepared imidazo[1,2-c]pyrimidine derivatives. niscpr.res.inresearchgate.net

Table 4: Elemental Analysis Data for Representative Imidazo[1,2-c]pyrimidine Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)Reference
5-Amino-7-phenyl-2-methyl-7H-isoxazolo[2,3-a]pyrimidine-6-carbonitrileC₁₄H₁₂N₄OC: 66.65, H: 4.79, N: 22.21C: 66.62, H: 4.76, N: 24.24 niscpr.res.in
4-Amino-6-p-tolyl-2-phenylpyrimidine-5-carbonitrileC₁₉H₁₄N₄C: 75.5, H: 4.93, N: 19.57C: 75.62, H: 4.81, N: 19.72 researchgate.net
2-Chloro-N-(7-(4-chlorophenyl)-6-cyano-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-5-yl)acetamideC₁₆H₁₃ClN₄O₂C: 58.53, H: 3.96, N: 17.23C: 58.58, H: 3.92, N: 17.25 niscpr.res.in

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms, as well as bond lengths and angles.

This technique has been instrumental in confirming the structures of various imidazo[1,2-c]pyrimidine analogs. For example, the structure of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one was unambiguously confirmed by single-crystal X-ray analysis, which revealed the precise arrangement of the fused imidazole and pyrimidine rings. koreascience.kr Similarly, the X-ray crystal structure of an imidazo[1,2-a]pyridine (B132010) derivative provided detailed information about its molecular geometry, including hydrogen bonding interactions and the packing of molecules in the unit cell. researchgate.net In cases where multiple isomers are possible, X-ray crystallography provides definitive proof of the correct structure, as demonstrated in the structural elucidation of a pentacyclic derivative of naphtho[1'',2'':4,5]imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine.

Computational and Theoretical Investigations of Imidazo 1,2 C Pyrimidin 5 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For derivatives of the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) or 6-31G(d,p) basis set, have been instrumental in optimizing molecular geometries and predicting spectroscopic and electronic characteristics. nih.govnih.govacs.org Although specific DFT studies on Imidazo[1,2-c]pyrimidin-5-amine are not available in the provided results, the established methodologies for its isomers serve as a clear blueprint for how such an investigation would proceed.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔEgap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For related imidazo[1,2-a]pyrimidine derivatives, FMO analysis has been crucial for understanding their electronic behavior. nih.gov A smaller energy gap generally suggests higher reactivity and lower stability. nih.gov For instance, a study on an imidazo[1,2-a]pyrimidine-Schiff base derivative calculated the HOMO, LUMO, and energy gap, providing insights into its chemical stability and potential for interactions. acs.org A similar analysis for this compound would involve calculating these orbital energies to predict its reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMOData not available
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available
Energy GapΔEgapData not available

This table is for illustrative purposes. Specific values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. researchgate.net It helps in predicting the sites susceptible to electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

Studies on imidazo[1,2-c]pyrimidine (B1242154) azo-dyes and imidazo[1,2-a]pyrimidine derivatives have utilized MEP maps to identify reactive centers. nih.govresearchgate.net For this compound, an MEP analysis would likely reveal negative potential around the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings, as well as the exocyclic amine group, marking them as potential sites for electrophilic interaction. Positive potential might be expected on the hydrogen atoms of the amine group.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of electron density to characterize chemical bonds and non-covalent interactions. nih.gov By locating bond critical points (BCPs) between atoms, QTAIM analysis can determine the nature of the interaction, whether it is a shared (covalent) or closed-shell (like ionic or van der Waals) interaction. nih.gov

For imidazo[1,2-a]pyrimidine Schiff base derivatives, QTAIM has been employed to understand the types and strengths of intramolecular interactions. nih.gov This analysis involves examining the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs. A QTAIM study of this compound would elucidate the nature of its covalent bonds and any internal hydrogen bonds or other non-covalent interactions, offering a deeper understanding of its structural stability.

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound were not found, this computational method is essential for understanding the dynamic behavior and conformational flexibility of molecules over time. MD simulations have been performed on related imidazo[1,2-a]pyrimidine derivatives to study their interactions with biological targets, such as receptors or enzymes. acs.orgresearchgate.net

An MD simulation of this compound, likely in a solvent like water, would track the movements of its atoms based on classical mechanics. This would reveal its preferred conformations, the flexibility of the amine group, and its interactions with surrounding solvent molecules. Such simulations are crucial for understanding how the molecule might behave in a biological environment and for predicting its binding modes with proteins.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energies. While no specific studies on the reaction mechanisms involving this compound are present in the search results, computational approaches have been used to investigate the synthesis of related imidazo[1,2-a]pyrimidines. rsc.org These studies often detail mechanisms like nucleophilic attack and intramolecular cyclization. For example, the synthesis of an imidazo[1,2-c]pyrimidin-5(6H)-one core, a closely related structure, has been explored, providing a basis for how the formation of the this compound might be modeled. nih.govnih.gov A computational investigation into the synthesis of this compound would likely involve mapping the potential energy surface of the reaction to determine the most favorable pathway.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling has been instrumental in elucidating the structure-activity relationships (SAR) for the imidazo[1,2-c]pyrimidine scaffold. These studies help in understanding how different chemical modifications on the core structure influence its biological activity, thereby guiding the design of more potent and selective inhibitors.

Molecular docking simulations have been a key tool in predicting and analyzing the binding modes of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives within the ATP-binding pocket of CDK2. nih.govnih.gov These computational techniques simulate the interaction between a ligand (the inhibitor) and a protein (the target), providing a model of the bound complex and highlighting key molecular interactions.

Research has shown that derivatives of the Imidazo[1,2-c]pyrimidin-5(6H)-one scaffold act as inhibitors of CDK2. researchgate.netnih.gov Docking studies, such as those using the Glide docking program, revealed that these compounds can form up to two hydrogen bonds with the hinge region of CDK2. nih.gov The co-crystal structure of a particularly potent derivative (compound 3b) in complex with active CDK2 confirmed these predictions, showing a crucial hydrogen bonding interaction with the backbone of residue Leu83 in the hinge region of the ATP pocket. nih.gov

The orientation of the inhibitor core and the placement of various substituents, particularly at position 8, were found to significantly affect the binding mode. nih.gov This detailed interaction profiling allows for the rational design of new derivatives with improved affinity and specificity.

Table 1: Key Molecular Interactions of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives with CDK2

Interacting Ligand GroupInteracting Protein Residue (CDK2)Type of InteractionReference
Pyrimidine nitrogenLeu83 (Hinge Region)Hydrogen Bond nih.gov
Imidazo[1,2-c]pyrimidin-5(6H)-one coreATP-binding pocketShape Complementarity, van der Waals forces nih.govnih.gov
Substituent at position 8Various residues in binding pocketHydrophobic/Aromatic Interactions nih.gov

This table summarizes the general interaction patterns observed in molecular docking and co-crystallography studies of Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives with their target, CDK2.

Alongside predicting the binding pose, computational methods are used to estimate the binding affinity of the designed compounds. This is often done through scoring functions within docking programs and more advanced methods like quantum mechanical scoring. nih.gov These theoretical predictions are then correlated with experimental data, such as the half-maximal inhibitory concentration (IC50), to build robust SAR models.

For the Imidazo[1,2-c]pyrimidin-5(6H)-one series, SAR studies have established that small aromatic substituents at the 8-position generally result in potent CDK2 inhibition, with IC50 values in the single-digit micromolar range. nih.gov In contrast, introducing larger substituents, like substituted biphenyls, was found to decrease the inhibitory activity. nih.gov This suggests that the size and nature of the substituent at this position are critical for optimal binding.

The compounds developed from this scaffold have demonstrated micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov The binding affinity of the most potent compounds has been experimentally validated using techniques like isothermal titration calorimetry, which provides thermodynamic data that can be used to refine computational models further. nih.gov Semiempirical quantum mechanics-based scoring has also been employed to identify the most probable and favorable binding modes, which serves as a foundation for future structure-based design and optimization of substituents on the heterocyclic core. nih.gov

Table 2: Structure-Activity Relationship of 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives as CDK2 Inhibitors

Substituent at Position 8Relative CDK2 Inhibitory ActivityComputational InsightReference
Small aromatic moieties (e.g., naphthyl, methoxyphenyl)High (Single-digit µM IC50)Favorable fit and interactions within the ATP binding pocket. nih.gov
Large moieties (e.g., substituted biphenyls)LowSteric hindrance or unfavorable interactions decrease binding affinity. nih.gov

This table illustrates the general SAR trends identified through a combination of synthesis, biological testing, and computational analysis for the Imidazo[1,2-c]pyrimidin-5(6H)-one scaffold.

Applications in Material Science and Other Non Biological Fields

Development of Organic Optoelectronic Materials (e.g., Azo Dyes with Fluorescence Properties)

The imidazo[1,2-c]pyrimidine (B1242154) core has emerged as a promising platform for the development of novel organic optoelectronic materials, particularly fluorescent dyes. A notable application involves the synthesis of imidazo[1,2-c]pyrimidine azo dyes, which have demonstrated significant fluorescence properties. zu.edu.egscilit.com

A synthetic strategy has been developed to create a new class of these azo dyes, which are considered good fluorophores. zu.edu.egscilit.com The process begins with the synthesis of 2-thioxocytosine, which is then cyclized to form the imidazo[1,2-c]pyrimidine structure. zu.edu.egscilit.com Subsequently, azo dyes are produced through functionalization at the α-CH site. zu.edu.egscilit.com To investigate the impact of electronic properties on the photophysical characteristics of these fluorophores, various electron-withdrawing and electron-donating groups have been introduced to modify the chromophores. zu.edu.egscilit.com

Spectral analysis of these synthesized imidazo[1,2-c]pyrimidine azo dyes has revealed promising fluorescent properties. zu.edu.egscilit.com The dyes exhibit maximum absorptions in the range of 335–355 nm and emissions between 430.6–459.8 nm. zu.edu.egscilit.com For instance, specific fluorophores such as 4c, 4d, 4f, and 4h showed maximum fluorescence wavelengths in the range of 453.6–459.8 nm when measured in ethanol (B145695). researchgate.net The azo coupling reaction, a key step in the synthesis, is typically carried out by reacting the imidazo[1,2-c]pyrimidine intermediate with a diazonium salt of an aromatic amine in the presence of sodium acetate (B1210297) in ethanol at low temperatures. researchgate.netresearchgate.net A variety of aromatic amines have been successfully utilized in this reaction. researchgate.netresearchgate.net

Theoretical studies, specifically using Density Functional Theory (DFT), have been employed to understand the geometric and electronic properties of these compounds. zu.edu.egscilit.com These computational analyses have explored metrics such as the molecular electrostatic potential (MEP), HOMO-LUMO energy levels, and the band gap, providing deeper insights into their photophysical behavior. zu.edu.egscilit.com The development of such fluorescent dyes based on the imidazo[1,2-c]pyrimidine scaffold highlights its potential in the creation of advanced organic optoelectronic materials. nih.gov

Table 1: Photophysical Properties of Selected Imidazo[1,2-c]pyrimidine Azo Dyes in Ethanol researchgate.net

Compound Maximum Absorption (λabs, nm) Maximum Emission (λem, nm)
4c Not Specified 453.6
4d Not Specified 459.8
4f Not Specified 458.2

| 4h | Not Specified | 456.9 |

Exploration in Coordination Chemistry and Metal Complexation

The imidazo[1,2-c]pyrimidine scaffold, with its multiple nitrogen atoms, presents intriguing possibilities for applications in coordination chemistry and metal complexation. The nitrogen atoms within the fused ring system can act as potential coordination sites for metal ions, leading to the formation of novel metal complexes. The synthesis of benzo researchgate.netnih.govimidazo[1,2-c]pyrimidin-1-amines has been achieved through a copper-catalyzed C–N coupling and cyclization reaction. nih.gov This reaction involves the use of a catalytic amount of copper(I) iodide (CuI), indicating the interaction of the imidazo[1,2-c]pyrimidine precursor with a metal catalyst. nih.gov

While direct studies on the metal complexation of Imidazo[1,2-c]pyrimidin-5-amine itself are not extensively documented, the broader class of imidazo[1,2-a]pyrimidines has been investigated for its ability to form metal complexes. The structural similarities suggest that this compound could also serve as a ligand in coordination chemistry. The development of such complexes could lead to materials with interesting magnetic, electronic, or catalytic properties.

Role as Catalysts or Ligands in Organic Reactions

The potential of imidazo[1,2-c]pyrimidine derivatives to act as catalysts or ligands in organic reactions is an emerging area of research. Their inherent structural features, including the presence of multiple nitrogen atoms, make them suitable candidates for these roles. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been utilized as abnormal N-heterocyclic carbene (NHC) ligands. nih.gov NHCs are a significant class of ligands in organometallic chemistry, known for their ability to form stable complexes with a wide range of metals and to effectively promote various catalytic transformations.

Furthermore, a molecular iodine-catalyzed approach has been developed for the synthesis of imidazo[1,2-a]pyridines, showcasing the involvement of this heterocyclic system in catalyzed reactions. nih.govacs.org While this example demonstrates the synthesis of the scaffold itself being catalyzed, the reverse—using the scaffold as a catalyst or ligand—is a logical extension of its chemical properties. The synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (B1208166) amines has been successfully achieved using a tetraethylene glycol-bridged 1-vinylimidazolium mesylate grafted onto cross-linked polyethylene (B3416737) glycol methacrylate (B99206) as a catalyst. dergipark.org.tr This highlights the catalytic potential within this class of compounds. Additionally, imidazo[1,5-a]pyridin-3-ylidenes have been shown to function as strong π-accepting carbene ligands. rsc.org

Utilization in Analytical Chemistry as Probes or Reagents

The fluorescent properties of certain imidazo[1,2-c]pyrimidine derivatives suggest their potential application in analytical chemistry as probes or reagents. Fluorescent compounds are widely used for the sensitive and selective detection of various analytes. The development of imidazo[1,2-c]pyrimidine-based azo dyes with good fluorescence characteristics opens the door to their use as fluorescent probes. zu.edu.egscilit.com

Moreover, the structural framework of imidazo[1,2-c]pyrimidine can be modified to incorporate specific recognition moieties, enabling the targeted detection of ions or molecules. For instance, imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores have been successfully utilized as fluorescent pH sensors to detect volatile organic compounds with high acidity. rsc.org These sensors exhibit a distinct change in their emission color in response to pH variations, with an orange emissive state at a pH below 4 and a greenish-yellow emissive state at a pH above 4. rsc.org This acidochromic behavior demonstrates the potential of these compounds in creating "smart" materials that respond to environmental stimuli. The ability to fine-tune the electronic and photophysical properties of the imidazo[1,2-c]pyrimidine scaffold through chemical modifications makes it a versatile platform for designing novel analytical tools.

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-c]pyrimidin-5-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound derivatives often employs Friedländer’s method, where 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes or ketones under acidic conditions (e.g., AlCl₃) to form fused heterocycles . Yield optimization involves:
  • Temperature Control : Higher temperatures (80–120°C) enhance cyclization but may require inert atmospheres.
  • Catalyst Screening : Lewis acids like AlCl₃ improve reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor imine formation.
    A comparative table of yields under varying conditions is provided in supplementary NMR data .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound derivatives?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR Spectroscopy : Assigns proton and carbon environments, with aromatic protons typically appearing at δ 7.0–9.0 ppm and amine protons at δ 5.5–6.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) within ±2 ppm error.
  • X-ray Crystallography : Resolves bond angles and crystallographic packing for DFT validation .

Q. How can initial pharmacological screening be designed to evaluate this compound derivatives as anxiolytic or sedative agents?

  • Methodological Answer : Follow a tiered approach:
  • In Vitro Assays : Receptor-binding studies (e.g., GABAₐ receptor affinity) using radioligand displacement .
  • Behavioral Models : Rodent open-field tests for anxiolytic activity and pentobarbital-induced sleep prolongation for sedative effects .
  • Dose-Response Curves : Establish EC₅₀ values for potency comparisons.

Q. What theoretical frameworks guide experimental design for studying this compound’s reactivity?

  • Methodological Answer : Utilize a quasi-experimental design with:
  • Independent Variables : Substituent groups (e.g., electron-withdrawing/-donating).
  • Dependent Variables : Reaction rates, product yields.
  • Control Groups : Unsubstituted derivatives for baseline comparison .
    Pretest-posttest frameworks (Table 1 in ) ensure reproducibility.

Q. What safety protocols are essential during laboratory synthesis of imidazo-pyrimidine derivatives?

  • Methodological Answer : Adhere to:
  • Chemical Hygiene Plans : Mandatory safety exams (100% score required) before handling reactive intermediates (e.g., isocyanides) .
  • Ventilation : Use fume hoods for volatile solvents (e.g., DMF, THF).
  • PPE : Nitrile gloves, lab coats, and goggles to prevent dermal exposure.

Advanced Research Questions

Q. How can DFT studies guide the design of this compound derivatives with enhanced electronic properties?

  • Methodological Answer : Perform:
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer efficiency .
  • Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites for regioselective functionalization.
  • AI Integration : Use COMSOL Multiphysics for multi-parameter optimization (e.g., solvation effects, transition-state barriers) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer : Conduct:
  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values for enzyme inhibition) to identify outliers.
  • Experimental Replication : Standardize assay conditions (pH, temperature) to minimize variability .
  • Statistical Modeling : Apply ANOVA to test significance of substituent effects on activity .

Q. What role can AI-driven chemical software play in optimizing this compound synthesis?

  • Methodological Answer : Implement:
  • Virtual Screening : Simulate >10⁶ reaction pathways to prioritize high-yield routes .
  • Real-Time Feedback : Use machine learning (ML) to adjust flow-reactor parameters (e.g., residence time, pressure) .
  • Data Encryption : Secure sensitive IP with AES-256 protocols during collaborative research .

Q. Which advanced separation techniques improve purification of imidazo-pyrimidine analogs?

  • Methodological Answer : Employ:
  • Membrane Chromatography : Separate regioisomers using polyethersulfone membranes with pore sizes <10 kDa .
  • Supercritical Fluid Chromatography (SFC) : Resolve enantiomers with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. How can enzyme inhibition kinetics elucidate the mechanism of this compound derivatives?

  • Methodological Answer :
    Perform:
  • Michaelis-Menten Analysis : Measure Vₘₐₓ and Kₘ under varying substrate concentrations.
  • Inhibition Constant (Kᵢ) Determination : Use Dixon plots for competitive/non-competitive inhibition profiling .
  • Molecular Docking : Align derivatives with α-glucosidase active sites (PDB ID: 2ZEJ) to rationalize structure-activity relationships .

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